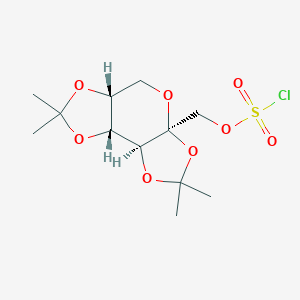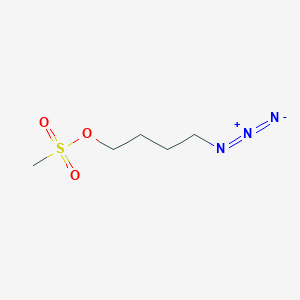
HX 630
Overview
Description
- The benzoic acid moiety is introduced through a series of reactions, including esterification, hydrolysis, and subsequent functional group transformations.
- Common reagents used in these steps include acids, bases, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of suitable catalysts, reaction conditions, and purification methods to ensure high purity and quality of the final product.
Mechanism of Action
Target of Action
HX 630, also known as N564S742U1, is a synthetic RXR pan-agonist . It primarily targets the Retinoid X receptor (RXR) and Retinoic acid receptor beta . These receptors play a crucial role in regulating gene expression, cellular growth, and differentiation .
Mode of Action
As an RXR agonist, this compound binds to the RXR receptors, activating them . This activation triggers a series of intracellular events, leading to changes in gene expression . The compound also interacts with the Retinoic acid receptor beta, further influencing gene regulation .
Biochemical Pathways
The activation of RXR receptors by this compound affects various biochemical pathways. These pathways are primarily involved in cellular growth and differentiation . The exact downstream effects of these pathways are still under investigation.
Result of Action
This compound has been shown to exert anti-proliferative and pro-apoptotic effects in murine pituitary corticotroph tumor AtT20 cells . This makes this compound a potential therapeutic candidate for Cushing’s disease . It might also serve as a potential pharmacological tool for treating retina degenerative diseases and Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
HX 630 interacts with the retinoic acid X receptor (RXR), acting as an agonist . This interaction can induce apoptosis, a process of programmed cell death, which is crucial in maintaining homeostasis and eliminating cancerous cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In vitro studies have shown that this compound can dose-dependently inhibit cell proliferation and induce apoptosis in AtT20 cells . It significantly inhibited AtT20 cell proliferation at a concentration of 10 μM .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the retinoic acid X receptor (RXR), acting as an agonist . This binding interaction can lead to changes in gene expression, enzyme inhibition or activation, and induction of apoptosis .
Dosage Effects in Animal Models
In vivo studies have shown that this compound can reduce tumor growth in a BALB/c-nu mouse model infected with AtT20 cells . The dosage used in this study was 5 mg/kg, administered intraperitoneally 3 times a week for 3 weeks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HX 630 involves multiple steps, starting from readily available starting materials
-
Formation of the Tetrahydrobenzo Naphtho Thiazepin Ring System
- The synthesis begins with the cyclization of appropriate precursors under controlled conditions to form the tetrahydrobenzo naphtho thiazepin ring system.
- Reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product formation.
Chemical Reactions Analysis
Types of Reactions
HX 630 undergoes various chemical reactions, including:
-
Oxidation
- The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
- Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
-
Reduction
- Reduction reactions can convert the compound into reduced forms with different functional groups.
- Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
-
Substitution
- The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.
- Common reagents include halogens, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
HX 630 has several scientific research applications:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique chemical properties and reactivity.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in studies related to enzyme inhibition and protein interactions.
-
Medicine
- Explored for its potential therapeutic applications, such as in the development of new drugs.
- Studied for its effects on various biological pathways and targets.
-
Industry
- Used in the development of new materials and chemical products.
- Investigated for its potential applications in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different substituents.
Tetrahydrobenzo naphtho thiazepin derivatives: Compounds with similar ring systems but different functional groups.
Uniqueness
HX 630 is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-(7,7,10,10-tetramethyl-8,9-dihydronaphtho[2,3-b][1,5]benzothiazepin-12-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO2S/c1-27(2)13-14-28(3,4)21-16-24-19(15-20(21)27)25(17-9-11-18(12-10-17)26(30)31)29-22-7-5-6-8-23(22)32-24/h5-12,15-16H,13-14H2,1-4H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGCWQPTOKPRRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=C3C(=C2)SC4=CC=CC=C4N=C3C5=CC=C(C=C5)C(=O)O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172254 | |
| Record name | HX-630 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188844-52-2 | |
| Record name | HX 630 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188844522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HX-630 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HX-630 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N564S742U1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate](/img/structure/B127817.png)
![7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid](/img/structure/B127823.png)











